1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile - 1330756-29-0

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Catalog Number: EVT-1815969
CAS Number: 1330756-29-0
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives is commonly achieved through multicomponent reactions. One prominent method is the Biginelli reaction, a one-pot condensation involving an aldehyde, ethyl cyanoacetate, and thiourea in the presence of an acid catalyst. This reaction allows for the efficient and straightforward preparation of diverse dihydropyrimidine derivatives with variations in the substituents at positions 2 and 4 of the pyrimidine ring [, , , , , ].

Another approach utilizes the reaction of N-methylisatoic anhydride with malononitrile, proceeding through a ring-opening/ring closure pathway []. This method provides access to 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, which can be further modified to generate a range of substituted dihydropyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives has been extensively studied using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the planar nature of the dihydropyrimidine ring, with substituents adopting specific orientations that influence the compound's overall conformation and interactions with biological targets [, , , , , , , , , , , , , , , , , ].

For instance, the presence of a bulky substituent at position 4 can lead to an L-shaped conformation, while substituents capable of forming hydrogen bonds can influence the molecule's packing in the crystal lattice []. Additionally, the presence of electron-donating or withdrawing groups on the aromatic ring substituents can significantly affect the electron density distribution within the dihydropyrimidine ring, influencing its reactivity and pharmacological properties [].

Chemical Reactions Analysis
  • The amino group (NH2) at position 2 readily undergoes various transformations, including acylation, alkylation, and condensation reactions [, , ]. This allows for the introduction of diverse substituents with distinct physicochemical properties.
  • The presence of the nitrile group provides opportunities for further functionalization. For example, hydrolysis under acidic conditions can lead to the corresponding carboxamide or carboxylic acid [].
  • The hydrazino derivative, obtained by reacting 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with hydrazine hydrate, serves as a versatile intermediate for synthesizing pyrazole, pyrimidine, and thiazolidinone derivatives [, , , ].
Mechanism of Action

Although the specific mechanism of action varies depending on the substitution pattern, several studies have explored the biological activity of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives. Some studies highlight the potential of these compounds as dihydrofolate reductase (DHFR) inhibitors []. DHFR is an enzyme crucial for folate metabolism and DNA synthesis, making it a prominent target for anticancer drug development.

Other studies have identified 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives as potential chymase inhibitors [, ]. Chymase is a chymotrypsin-like serine protease implicated in various cardiovascular diseases, suggesting the potential therapeutic application of these compounds in managing cardiovascular conditions.

Applications
  • Antimicrobial Activity: Several studies have demonstrated the potent antibacterial and antifungal properties of specific 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives [, ]. These compounds exhibited promising activity against a range of bacterial and fungal strains, including those resistant to currently available drugs.

  • Anticancer Activity: The potential of these compounds as anticancer agents has been investigated, revealing promising activity against different cancer cell lines, including lung cancer and colon cancer [, ]. This activity is attributed to their potential to inhibit DHFR, a key enzyme involved in DNA synthesis.

  • Antioxidant Activity: Certain derivatives have displayed significant antioxidant properties []. These compounds can scavenge free radicals, protecting cells from oxidative stress and damage.

  • Antidiabetic Activity: Studies have explored the antidiabetic potential of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives []. These compounds showed inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. Inhibiting α-amylase can help regulate blood sugar levels, indicating potential therapeutic applications for managing type 2 diabetes.

  • Anticonvulsant Activity: Research has demonstrated the potential of specific derivatives as anticonvulsant agents []. These compounds exhibited activity against various seizure models, suggesting their potential use in treating epilepsy and other seizure disorders.

2-(2-(Substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Analogs (1–19)

  • Compound Description: This series of analogs was synthesized using the Biginelli reaction . These compounds are characterized by various substituents on the aldehyde group attached to the hydrazinyl moiety at the 2-position of the pyrimidine ring. Several compounds within this series exhibited promising antimicrobial, antioxidant, anticancer, and antidiabetic activities .

2-[(2-chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (6a-r) Derivatives

  • Compound Description: This series of derivatives was synthesized using a multi-component reaction involving an aromatic aldehyde, ethyl cyanoacetate, and thiourea . Molecular docking studies indicated their potential affinity for the CDK4 protein, suggesting possible anticancer activity .

1-methyl-6-oxo-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (7a-o) Derivatives

  • Compound Description: This series of derivatives was synthesized using a similar multi-component reaction as the previous example . These compounds feature a (4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino group at the 2-position and a phenyl substituent at the 4-position of the pyrimidine ring.

4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Compound Description: This compound is a dihydropyrimidine-5-carbonitrile derivative. It is structurally characterized by an ethyl group at the 4-position and a {[(4-nitrophenyl)methyl]sulfanyl} group at the 2-position .

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Compound Description: This compound is another dihydropyrimidine-5-carbonitrile derivative, featuring a (2-methoxyethyl)sulfanyl group at the 2-position and a 2-methylpropyl group at the 4-position .

2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile (1)

  • Compound Description: This compound, a 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivative, is structurally characterized by a propyl group at the 4-position and a {[(4-nitrophenyl)methyl]sulfanyl} substituent at the 2-position .

4-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (2)

  • Compound Description: This compound, also a 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivative, features a 2-methylpropyl group at the 4-position and a {[(4-nitrophenyl)methyl]sulfanyl} substituent at the 2-position .

2-[(2-ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile monohydrate (3)

  • Compound Description: Another 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivative, this compound is characterized by a phenyl group at the 4-position and a [(2-ethoxyethyl)sulfanyl] substituent at the 2-position. It exists as a monohydrate in its crystalline form .

Substituted 1-methyl-6-oxo-2-[(4-oxo-1,3-thiazolidin-3-yl)amino]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile Series

  • Compound Description: This series of compounds utilizes a multicomponent reaction similar to previously discussed examples . These derivatives exhibit potent anticancer potential, particularly compounds 7m and 7r, which showed significant activity against HT29 and A549 cell lines .

2-(methylsulfanyl)-6-(furan-2-yl)-4(3H)-selenoxo -pyrimidine-5-carbonitrile

  • Compound Description: This compound was formed unexpectedly while attempting to synthesize a different pyrimidine selanyl derivative .

1-methyl-2-methylsulfanyl-6-oxo -4-(furan-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

  • Compound Description: This compound was unexpectedly formed as the major product during the attempted synthesis of 2-(methylsulfanyl)-6-(furan-2-yl)-4(3H)-selenoxo-pyrimidine-5-carbonitrile .

5,6,7,8-tetrahydro-1-benzo thieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives

  • Compound Description: These derivatives were synthesized by reacting sodium diselenide with 4-chloro-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine, followed by reaction with chloroacetic acid derivatives .

2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (2)

  • Compound Description: This compound serves as a precursor in the synthesis of a novel β-chloroenaldehyde derivative .

N-pyrimidinylacetamide derivative (3)

  • Compound Description: This derivative is synthesized by acetylating compound 2 with acetic anhydride .

β-chloroenaldehyde derivative (4)

  • Compound Description: This compound is synthesized by formylating compound 3 using Vilsmeier-Haack reagent . This compound displays diverse reactivity and acts as a building block for various heterocyclic systems .

2-mercapto-4-(p-methoxyphenyl)-6-oxo-1,6- dihydropyrimidine-5-carbonitrile (MPD)

  • Compound Description: This newly synthesized pyrimidine heterocyclic derivative exhibits significant corrosion inhibition properties on copper in chloride solutions .

6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid (PYRPCA)

  • Compound Description: This compound is a pyrazolo(3,4-b)pyridine derivative whose structure has been investigated using FT-IR, FT-Raman, and DFT calculations .

6,7-dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitrile (PYRPCN)

  • Compound Description: This pyrazolo(3,4-b)pyridine derivative has been studied using spectroscopic techniques and theoretical calculations, revealing the presence of keto-enol tautomers .

2-Methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde 0.065-hydrate

  • Compound Description: This compound is a dihydropyrimidine derivative that forms a three-dimensional framework structure through C—H⋯O hydrogen bonds .

2-methylsulfanyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde

  • Compound Description: This compound, also a dihydropyrimidine derivative, exhibits disorder in the methylsulfanyl substituent and forms chains through N—H⋯O and C—H⋯O hydrogen bonds .

2-methyl-6-oxo-1,6-dihydro-3,4′-bipyridine-5-carbonitrile

  • Compound Description: This compound is a ligand in a copper(II) complex that forms a one-dimensional chain structure through μ2-bridging sulfate anions .

Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (2)

  • Compound Description: This compound, a dihydropyrimidine derivative, is prepared via oxidative dehydrogenation of its precursor and shows promising antimycotic activity .

4‐(4‐Fluoro­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

  • Compound Description: This compound, a tetrahydropyrazolo[3,4-b]pyridine derivative, was synthesized using a microwave-assisted reaction and features a distorted envelope conformation in its tetrahydropyridine ring .

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This dihydropyrazolo[3,4-b]pyridine derivative exhibits intermolecular N—H⋯O hydrogen bonds in its crystal structure .

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

  • Compound Description: This tetrahydropyrazolo[3,4-b]pyridine derivative exists as an ethanol solvate and exhibits intermolecular hydrogen bonding and N⋯Br contacts in its crystal structure .

4-Amino-2-methylthio-6-oxo-1,6-dihydropyrimidine trihydrate (AMT)

  • Compound Description: This pyrimidine derivative exists as a trihydrate and demonstrates extensive electron delocalization in its pyrimidine ring .

4-amino-1-methyl-2-methylthio-6-oxo-1,6-dihydropyrimidine (AMEMT)

  • Compound Description: This compound is a pyrimidine derivative with a methyl group at the 1-position and a methylthio group at the 2-position, exhibiting extensive electron delocalization in its pyrimidine ring .

4-amino-2-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine (AMH)

  • Compound Description: This compound is another pyrimidine derivative, featuring a methyl group at the 1-position and a methoxy group at the 2-position. It also shows extensive electron delocalization within its pyrimidine ring .

4-amino-2-methoxy-1-methyl-5-nitroso-6-oxo-1,6-dihydropyrimidine monohydrate (AMEMONO)

  • Compound Description: This pyrimidine derivative exists as a monohydrate and features a nitroso group at the 5-position, in addition to its other substituents. It exhibits extensive electron delocalization in its pyrimidine ring .

Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

  • Compound Description: This compound is a complex pyrimidine derivative obtained through a multi-step synthesis and possesses a V-shaped structure due to the dihedral angle between its phenyl and pyrimidine rings .

2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile

  • Compound Description: This dihydropyridine derivative has been studied using Hirshfeld surface analysis, revealing C—Br⋯π interactions and hydrogen bonding that contribute to its crystal packing .

1,6-dihydro-2-methyl-6-oxo(3,4′-bipyridine)-5-carbonitrile (Milrinone)

  • Compound Description: Milrinone is a well-known inotropic drug used to treat heart failure. Its synthesis can be achieved through various methods .

2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile Derivatives

  • Compound Description: This series of dihydro-pyrimidine-5-carbonitrile derivatives was synthesized and assessed for anticonvulsant activity . Compounds 4 and 9 within this series demonstrated notable anticonvulsant effects in both MES and scPTZ models .

1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile bearing pyrazoles (4,6-8)

  • Compound Description: These compounds are pyrimidine-pyrazole derivatives synthesized and evaluated for their anticancer activity .

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate

  • Compound Description: This pyrimidine derivative, possessing a dihedral angle of 45.9 (1)° between its aromatic rings, forms a stable crystal structure through intermolecular N—H⋯O hydrogen bonds and intramolecular O—H⋯O hydrogen bonds .

5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridinium bromide monohydrate

  • Compound Description: This compound is the bromide monohydrate salt of 1,2-dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile, with a twist angle of 44.1 (8) degrees around the bipyridine bond. The structure suggests N(4)' as a potential protonation site .

5-Cyano-6-oxo-1,6-dihydro-3,4'-bipyridinium bromide

  • Compound Description: This compound is the bromide salt of 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile. It forms planar bipyridinium ions that assemble into chains through hydrogen bonding with Br bridges and N...O hydrogen bonds .
  • Compound Description: This compound is a key intermediate in the synthesis of various pyrido[3,4-d]pyridazine derivatives, showcasing diverse reactivity with hydrazonoyl chlorides, acetic acid, ammonium acetate, and hydrazine hydrate .

Ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate

  • Compound Description: This compound is a tautomer of ethyl 4-oxo-1,4-dihydropyrimidine-5-carboxylate and exists in a 1:1 mixture in its crystal structure. It forms a three-dimensional network via N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds .

Ethyl 4-oxo-1,4-dihydropyrimidine-5-carboxylate

  • Compound Description: This compound is a tautomer of ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate and exists in a 1:1 mixture in its crystal structure. It participates in the formation of a three-dimensional network through N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds .

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

  • Compound Description: This compound, a complex heterocyclic molecule, is synthesized from a dihydro-1,3-oxazin-4-one precursor and exhibits a distinct structure .
  • Compound Description: These diverse derivatives were synthesized from a 4-alkylated-1,6-dihydropyrimidine analog to explore their potential as antibiotic agents . Notably, several derivatives displayed promising antibacterial activity against various bacterial strains .

2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (2)

  • Compound Description: This quinoline derivative serves as a precursor in investigating the hydrolysis of the nitrile moiety under different reaction conditions .

Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate

  • Compound Description: This compound, a dihydropyridazine derivative, exhibits disorder in its ethyl group and acetate carbonyl oxygen atom, with molecules interconnected through C—H⋯O interactions in its crystal structure .
  • Compound Description: Compound L, a complex heterocyclic ligand, and its transition metal complexes have been synthesized and characterized for their potential biological activity, displaying notable antimicrobial, antimycobacterial, and cytotoxic properties .

6′-Amino-3′-methyl-2-oxo-1′-phenyl-1′,3a′,4′,7a′-tetrahydrospiro[1H-indole-3(2H),4′-pyrano[2,3-d]pyrazole]-5′-carbonitrile

  • Compound Description: This compound, a spirocyclic indole derivative, exhibits a perpendicular orientation between its planar indolone unit and the pyran ring, with its molecular packing stabilized by various hydrogen bonds .

6-(4-amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione

  • Compound Description: This compound is a complex heterocyclic molecule featuring a central pyrrolo[2,3-d]pyrimidine core with two attached pyrimidine rings. It was synthesized through a microwave-assisted cyclocondensation reaction .

2-(5-Formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-[{3,4-dioxo-1-phenyl-7-(2-pyridyloxy)}-2-heptyl]acetamide (NK3201)

  • Compound Description: NK3201 is a potent and specific chymase inhibitor that has demonstrated efficacy in reducing intimal hyperplasia after balloon injury and suppressing the development of abdominal aortic aneurysms in experimental models [[39]

Properties

CAS Number

1330756-29-0

Product Name

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

IUPAC Name

1-methyl-6-oxopyrimidine-5-carbonitrile

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c1-9-4-8-3-5(2-7)6(9)10/h3-4H,1H3

InChI Key

AFEBWVKEOTYSTN-UHFFFAOYSA-N

SMILES

CN1C=NC=C(C1=O)C#N

Canonical SMILES

CN1C=NC=C(C1=O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.